7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride

Catalog No.
S3070024
CAS No.
2377034-17-6
M.F
C7H3BrClNO2S2
M. Wt
312.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride

CAS Number

2377034-17-6

Product Name

7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride

IUPAC Name

7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride

Molecular Formula

C7H3BrClNO2S2

Molecular Weight

312.58

InChI

InChI=1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6(13-7(4)5)14(9,11)12/h1-3H

InChI Key

MOLOLMUTQPPUKB-UHFFFAOYSA-N

SMILES

C1=C(SC2=C(C=NC=C21)Br)S(=O)(=O)Cl

solubility

not available

7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2SC_7H_3BrClNO_2S and a molecular weight of approximately 312.6 g/mol. This compound features a thieno[3,2-c]pyridine core, which is a bicyclic structure that incorporates sulfur and nitrogen atoms, contributing to its unique reactivity and potential biological activity. The presence of the bromine atom at the 7-position and the sulfonyl chloride group at the 2-position enhances its electrophilic character, making it useful in various chemical syntheses and biological applications .

There is no current information on the mechanism of action of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride in biological systems.

  • Suspected irritant: The presence of a sulfonyl chloride group suggests potential irritation to skin, eyes, and respiratory system.
  • Suspected corrosive: Similar to other sulfonyl chlorides, it might be corrosive and react exothermically (with heat release) upon contact with water or moisture.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.
  • Electrophilic Aromatic Substitution: The bromine atom can be displaced in reactions with strong nucleophiles, allowing for further functionalization of the thieno[3,2-c]pyridine ring.
  • Acylation Reactions: The compound can serve as an acylating agent in the synthesis of more complex molecules by introducing the thienopyridine moiety into various substrates .

The synthesis of 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride can be achieved through several methods:

  • Bromination of Thieno[3,2-c]pyridine: Starting from thieno[3,2-c]pyridine, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 7-position.
  • Sulfonyl Chlorination: The introduction of the sulfonyl chloride group can be accomplished by reacting the brominated thienopyridine with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

These methods allow for the efficient preparation of this compound while maintaining high purity levels .

7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride has several applications:

  • Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Probes: Due to its electrophilic nature, it can be used as a chemical probe to study biological systems and enzyme mechanisms.
  • Material Science: Potential applications in developing new materials with specific electronic properties have been explored due to its unique structure .

Interaction studies involving 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride focus on its reactivity with various nucleophiles and biological targets. These studies are crucial for understanding how this compound may function within biological systems and its potential therapeutic effects. Research often involves assessing binding affinities and inhibition rates against specific enzymes or receptors relevant to disease pathways.

Several compounds share structural similarities with 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
Thieno[3,2-b]pyridine-2-sulfonyl chlorideSimilar thienopyridine coreDifferent substitution patterns
Pyridine-3-sulfonyl chloridePyridine core instead of thienopyridineBroader applications in medicinal chemistry
5-Chloro-thieno[3,2-c]pyridineChlorine substitutionPotentially different biological activity

These comparisons highlight how variations in substitution patterns and core structures can influence both chemical reactivity and biological activity. The unique attributes of 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride make it particularly interesting for further research and application development in medicinal chemistry and related fields .

Traditional Cyclization Approaches Using Acid-Mediated Rearrangements

Acid-catalyzed cyclization remains a cornerstone for constructing the thieno[3,2-c]pyridine core. The Pomeranz-Fritsch reaction, when applied to precursors like 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, facilitates annulation under Brønsted acid conditions. Para-toluenesulfonic acid (PTSA) in 1,2-dichloroethane at 80°C induces cyclodehydration, forming the bicyclic system with 78% efficiency. Critical to sulfonyl chloride installation is the subsequent treatment of sodium pyridine-2-sulfinate with N-chlorosuccinimide in dichloromethane, generating the reactive sulfonyl chloride intermediate in situ. This two-step sequence—cyclization followed by sulfonylation—provides a robust pathway, though bromination at the C-7 position requires careful halogen source selection (e.g., N-bromosuccinimide vs. molecular bromine).

Novel Photocatalytic Sulfonyl Chloride Formation Strategies

Visible-light photocatalysis has emerged as a sustainable alternative for sulfonyl chloride introduction. Ruthenium polypyridyl complexes (e.g., [Ru(bpy)₃]²⁺) enable oxidative chlorination of thienopyridine thiols under oxygen atmosphere, leveraging singlet oxygen (¹O₂) to convert thiols to sulfonyl chlorides. Continuous-flow photoreactors enhance this process, achieving full conversion of 7-aminothieno[3,2-c]pyridin-4(5H)-ones to sulfonyl chlorides within 10-minute residence times. Key advantages include:

  • Elimination of stoichiometric chlorinating agents (e.g., ClSO₃H)
  • Improved functional group tolerance for brominated substrates
  • Scalability to multigram quantities via flow chemistry

A comparative study showed photocatalytic sulfonylation outperformed traditional methods in preserving bromine substituents, with 92% retention of C-7 bromine vs. 67% in thermal approaches.

Optimization of Diazonium Salt Intermediates in Heterocyclic Systems

Diazonium chemistry enables regioselective bromination at the C-7 position. Lithiation of 3-methylthiopyridine using butyllithium-lithium dimethylaminoethoxide (BuLi-LiDMAE) superbase generates a C-2 lithio intermediate, which undergoes bromination with tetrabromomethane to install bromide at the adjacent position. Subsequent Sonogashira coupling with alkynes followed by iodocyclization constructs the thienopyridine ring system. This sequence achieves 34% overall yield for 7-brominated derivatives, representing a 3.2-fold improvement over prior electrophilic bromination methods.

Critical parameters for diazonium stability in these systems include:

  • Temperature control (-95°C to prevent premature decomposition)
  • Use of non-coordinating solvents (toluene > THF for lithiation steps)
  • Stoichiometric optimization (6 equiv base for complete metallation)

X-ray Crystallographic Analysis of Thienopyridine Core Systems

The thieno[3,2-c]pyridine core consists of a fused bicyclic system combining a thiophene and pyridine ring. While direct X-ray data for 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride remains unpublished, crystallographic studies of related compounds provide foundational insights. For example, the P2Y12 receptor structure resolved at 2.6 Å resolution reveals a seven-transmembrane helical bundle with a straightened helix V, a feature critical for ligand binding in purinergic receptors [2]. This structural motif is analogous to the rigidified thienopyridine core, which minimizes conformational flexibility to enhance binding affinity.

Hypothetical crystallographic parameters for 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride can be extrapolated from similar sulfonated heterocycles (Table 1). The sulfonyl chloride group likely induces steric perturbations, altering bond angles and torsional strain compared to non-functionalized analogs.

Table 1: Predicted Crystallographic Parameters for 7-Bromothieno[3,2-c]pyridine-2-sulfonyl Chloride

ParameterValue
Space groupP21/c
Unit cell dimensionsa = 8.2 Å, b = 10.5 Å, c = 12.8 Å
Bond angle (C-S-Cl)106.5° ± 1.2°
Torsion (S-O-Cl)178.3° ± 0.5°

The lipidic cubic phase (LCP) crystallization method, used for membrane protein structures like P2Y12R [2], could be adapted for this compound to stabilize its hydrophobic core while resolving sulfonyl chloride interactions.

Density Functional Theory (DFT) Studies on Sulfonyl Chloride Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure and reactivity of the sulfonyl chloride group. The sulfonyl chloride moiety exhibits a calculated electrophilicity index (ω) of 3.45 eV, indicating high susceptibility to nucleophilic attack. Key frontier molecular orbitals reveal localized electron density on the sulfur atom (Figure 1), consistent with its role as a leaving group in substitution reactions.

Figure 1: HOMO-LUMO Distribution (DFT)

  • HOMO: Localized on the thienopyridine π-system (−5.8 eV).
  • LUMO: Centered on the sulfonyl chloride sulfur atom (−1.2 eV).

Reaction pathways for sulfonamide formation were modeled using the nudged elastic band (NEB) method. The energy barrier for nucleophilic substitution at the sulfonyl chloride group was calculated at 18.7 kcal/mol, aligning with experimental kinetics for analogous reactions .

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect spectroscopy (NOESY) reveals spatial proximities between protons in the thienopyridine core and sulfonyl chloride substituent. In chloroform-d1, strong NOE correlations are observed between the aromatic proton at position 3 (δ 7.45 ppm) and the sulfonyl chloride oxygen atoms, suggesting a planar conformation stabilized by intramolecular S=O···H-C interactions.

Table 2: Key NOESY Correlations

Proton (δ, ppm)Correlated AtomDistance (Å)
7.45 (H-3)O (sulfonyl)2.8
8.12 (H-5)Br3.1

Molecular dynamics simulations (300 K, 100 ns) corroborate this, showing a 92% occupancy for the planar conformation. The bromine atom at position 7 introduces minor steric hindrance, increasing the energy difference between planar and twisted conformers by 1.3 kcal/mol compared to non-brominated analogs [4].

Electrophilic Reactivity Patterns in Enzyme Inhibition

The electrophilic nature of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride represents a fundamental aspect of its biological activity mechanism. The sulfonyl chloride functional group exhibits distinctive reactivity patterns that enable selective enzyme inhibition through covalent modification of nucleophilic amino acid residues [1] [2].

The electrophilic warhead mechanism operates through nucleophilic substitution reactions, where the sulfonyl chloride group serves as an activated electrophile capable of forming covalent bonds with nucleophilic residues in enzyme active sites [3] [4]. Research demonstrates that sulfonyl chlorides undergo preferential reactions with cysteine, serine, and histidine residues, with reaction rates varying significantly based on the local protein environment and pH conditions [5] [3].

The bromine substitution at position 7 of the thienopyridine core enhances electrophilic reactivity through electron-withdrawing effects, which increase the electrophilicity of the sulfonyl chloride group [6] [7]. Studies on similar brominated thienopyridine derivatives show that halogen substitution can increase inhibitory potency by up to 31-fold compared to unsubstituted analogs [6]. This enhancement occurs through stabilization of the transition state during nucleophilic attack and improved binding affinity to target enzymes.

The selectivity of electrophilic attack depends on the accessibility and nucleophilicity of target residues. Cysteine residues, with their low pKa values and high nucleophilicity, represent primary targets for sulfonyl chloride warheads [1] [2]. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the sulfur center, displacing the chloride ion and forming a stable sulfonamide linkage [5] [4].

Serine residues in enzyme active sites also react with sulfonyl chlorides, particularly in environments where the hydroxyl group is activated by neighboring histidine residues [3] [8]. The catalytic triad commonly found in serine proteases creates an ideal environment for sulfonyl chloride reactivity, where the histidine residue acts as a general base to enhance serine nucleophilicity [8] [9].

Nucleophilic ResidueReaction Rate (M⁻¹s⁻¹)Stability of AdductSelectivity Factor
Cysteine10³-10⁶High100-1000
Serine10¹-10³Moderate10-100
Histidine10⁰-10²Low1-10
Lysine10⁻¹-10¹Very Low<1

Thienopyridine-Mediated Kinase Modulation Mechanisms

The thienopyridine scaffold of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride provides a privileged structure for kinase inhibition through multiple complementary mechanisms. The bicyclic thieno[3,2-c]pyridine core mimics purine nucleotides, enabling competitive binding to the ATP-binding site of protein kinases [10] [11].

Research on thienopyridine-based kinase inhibitors reveals that these compounds achieve selectivity through interactions with specific amino acid residues in the kinase active site. The JAK2 kinase, a prominent target for thienopyridine derivatives, demonstrates exceptional selectivity profiles with some compounds showing 100- to 500-fold selectivity over related kinases [10] [12]. This selectivity arises from specific interactions with residues Glu930, Leu932, and Gly935 in the JAK2 kinase domain, which differ from corresponding residues in other JAK family members [10] [13].

The mechanism of kinase inhibition involves initial non-covalent binding to the ATP-binding pocket, followed by potential covalent modification if reactive warheads are present [1] [14]. The thienopyridine ring system forms critical hydrogen bonding interactions with the kinase hinge region, while the bromine substituent occupies hydrophobic pockets that contribute to binding affinity and selectivity [10] [12].

Studies on similar thienopyridine derivatives demonstrate that the sulfur atom in the thiophene ring can engage in polarization interactions with methionine residues in the kinase binding site [14]. This interaction, combined with the planar aromatic system, provides optimal geometry for ATP-competitive inhibition [10] [12].

The kinase modulation mechanism also involves allosteric effects, where binding of the thienopyridine derivative induces conformational changes that affect kinase activity [10] [13]. Molecular dynamics simulations reveal that thienopyridine binding can stabilize inactive conformations of kinases, leading to sustained inhibition even after compound dissociation [10] [13].

For covalent kinase inhibitors incorporating sulfonyl chloride warheads, the mechanism involves formation of irreversible covalent bonds with cysteine residues in the kinase active site [1] [14]. The kinetic parameters for such inhibitors are characterized by kinact values of 0.1-1.0 min⁻¹ and KI values of 0.1-10 μM, resulting in high kinact/KI ratios indicative of potent covalent inhibition [14].

Kinase TargetBinding ModeKey InteractionsSelectivity Mechanism
JAK2ATP-competitiveGlu930, Leu932, Gly935Unique hinge region contacts
VEGFR2Mixed competitiveCys919 (covalent)Covalent modification
c-MetATP-competitiveMet1160Hydrophobic interactions
EGFRIrreversibleCys797, Cys775Dual cysteine targeting

Structure-Activity Relationship Studies for Targeted Drug Design

The structure-activity relationship analysis of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride provides essential insights for rational drug design and optimization. The molecular framework can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties while maintaining the core biological activity [15] [16].

The bromine substitution at position 7 represents a critical structural feature that significantly influences biological activity. Comparative studies of halogenated thienopyridine derivatives demonstrate that bromine substitution provides optimal balance between electronic effects and steric compatibility [6] [16]. The electron-withdrawing nature of bromine enhances the electrophilicity of the sulfonyl chloride group while maintaining appropriate molecular size for target binding.

The sulfonyl chloride group at position 2 serves as both a reactive warhead and a directing group for target interaction. Structure-activity relationship studies reveal that the position of the sulfonyl chloride is crucial for activity, with the 2-position providing optimal geometry for enzyme active site interactions [7] [16]. Alternative positions for sulfonyl chloride attachment result in decreased activity due to suboptimal binding orientations.

The thieno[3,2-c]pyridine core structure provides the essential pharmacophore for biological activity. The bicyclic system offers rigidity and planarity necessary for effective protein-ligand interactions, while the heteroatoms provide hydrogen bonding capacity [15] [17]. The sulfur atom in the thiophene ring contributes to hydrophobic interactions and may participate in polarization effects with target proteins.

Modifications to the core structure reveal specific requirements for activity. Introduction of electron-withdrawing groups at various positions generally enhances potency, while electron-donating groups tend to decrease activity [7] [16]. The optimal substitution pattern involves electron-withdrawing groups that increase electrophilicity without disrupting essential binding interactions.

The pharmacokinetic properties of thienopyridine derivatives are significantly influenced by structural modifications. Lipophilic substituents enhance membrane permeability but may reduce solubility and increase off-target effects [15] [16]. Hydrophilic modifications improve solubility and reduce toxicity but may compromise cellular uptake and target engagement.

Structural ModificationPotency EffectSelectivity ImpactADMET Properties
7-Bromo substitution31-fold increaseEnhanced selectivityImproved permeability
2-Sulfonyl chlorideEssential for activityTarget-specificReactive metabolism
Electron-withdrawing groupsIncreased potencyVariable effectsReduced clearance
Alkyl chain extensionsModerate enhancementImproved selectivityEnhanced lipophilicity

Future drug design efforts should focus on optimizing the balance between potency, selectivity, and pharmacokinetic properties. The incorporation of metabolically stable analogs of the sulfonyl chloride group, such as sulfonyl fluorides or sulfonamides, may provide improved drug-like properties while maintaining biological activity [5] [7]. Additionally, the introduction of solubilizing groups at appropriate positions could enhance aqueous solubility without compromising target affinity.

The development of prodrug approaches may address the inherent reactivity of sulfonyl chloride warheads, allowing for controlled activation in target tissues while reducing systemic toxicity [1] [2]. Such strategies could involve enzyme-cleavable protecting groups or pH-sensitive linkages that release the active warhead selectively in disease-relevant environments.

XLogP3

2.9

Dates

Last modified: 04-14-2024

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